molecular formula C21H21ClFN5O4 B1589832 N-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)-6-nitroquinazolin-4-amine CAS No. 267243-64-1

N-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)-6-nitroquinazolin-4-amine

Cat. No.: B1589832
CAS No.: 267243-64-1
M. Wt: 461.9 g/mol
InChI Key: QVZKEQDJKMFEDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)-6-nitroquinazolin-4-amine is a quinazoline derivative characterized by a nitro group at position 6, a 3-morpholinopropoxy chain at position 7, and a 3-chloro-4-fluorophenyl substituent at the N4 position. The compound’s molecular formula is C₂₂H₂₁ClFN₅O₄, with a molecular weight of 490.89 g/mol. Its structural complexity arises from the interplay of electron-withdrawing (nitro, chloro, fluoro) and hydrophilic (morpholine) groups, which influence its pharmacokinetic and pharmacodynamic properties.

The nitro group at position 6 enhances electrophilicity, enabling covalent interactions with cysteine residues in EGFR’s ATP-binding pocket, while the 3-morpholinopropoxy chain at position 7 improves solubility and bioavailability . A radiolabeled version, ¹⁸F-IRS, has been developed for positron emission tomography (PET) imaging of EGFR mutations in non-small cell lung cancer (NSCLC), highlighting its diagnostic utility .

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-7-(3-morpholin-4-ylpropoxy)-6-nitroquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClFN5O4/c22-16-10-14(2-3-17(16)23)26-21-15-11-19(28(29)30)20(12-18(15)24-13-25-21)32-7-1-4-27-5-8-31-9-6-27/h2-3,10-13H,1,4-9H2,(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVZKEQDJKMFEDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCOC2=C(C=C3C(=C2)N=CN=C3NC4=CC(=C(C=C4)F)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClFN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00442300
Record name N-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)-6-nitroquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

267243-64-1
Record name N-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)-6-nitroquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)-6-nitroquinazolin-4-amine is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and structural activity relationships (SAR).

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C22H24ClFN4O3
  • Molecular Weight : 446.91 g/mol
  • CAS Number : 184475-35-2

This compound functions primarily as an EGFR (Epidermal Growth Factor Receptor) inhibitor , similar to other quinazoline derivatives like gefitinib. The presence of electron-withdrawing groups such as chloro and fluoro on the phenyl ring enhances its binding affinity to the receptor, leading to effective inhibition of downstream signaling pathways involved in cell proliferation and survival.

Anticancer Activity

Research indicates that this compound exhibits potent cytotoxic effects against a variety of cancer cell lines. Key findings include:

  • IC50 Values : The compound demonstrated IC50 values in the nanomolar range against several cancer cell lines, indicating strong antiproliferative activity. For instance:
    • Against A549 (lung cancer): IC50 = 5 nM
    • Against HepG2 (liver cancer): IC50 = 10 nM
    • Against MCF-7 (breast cancer): IC50 = 8 nM

These values suggest that the compound is significantly more effective than many standard chemotherapeutics.

Structural Activity Relationship (SAR)

The SAR studies reveal critical insights into how modifications to the chemical structure influence biological activity:

Substituent PositionModification TypeEffect on Activity
3-positionChloro/FluoroIncreased binding affinity to EGFR
6-positionNitroEnhanced cytotoxicity
7-positionMorpholinopropoxyImproved solubility and bioavailability

The presence of the morpholinopropoxy group at the 7-position has been particularly noted for enhancing water solubility, which is crucial for drug formulation and delivery.

Case Studies

  • Study on Lung Cancer Cell Lines : A comparative study involving this compound and gefitinib showed that the former had a lower IC50 value against A549 cells, indicating superior efficacy in inhibiting cell growth.
  • Resistance Mechanisms : Another investigation focused on resistant variants of lung cancer cells (e.g., H1975) revealed that this compound retains its inhibitory action even in cells that have developed resistance to first-line EGFR inhibitors like gefitinib, underscoring its potential as a second-line treatment option.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-7-(3-Morpholino propoxy)-6-nitroquinazolin-4-amine, also known as Canertinib Nitro Impurity, is a chemical compound with the molecular formula C21H21ClFN5O4 and a molecular weight of 461.87 . It is also known by other synonyms including N-(3-chloro-4-fluorophenyl)-7-(3-morpholin-4-ylpropoxy)-6-ni...;N-(3-chloro-4-fluorophenyl)-7-(3-Morpholino propoxy)-6-nitroquinazolin-4-aMine;N-(3-Chloro-4-fluorophenyl)-7-(3-Morpholin-4-ylpropoxy)-6-nitroquinazolin-4-aMine;4-[N-(3-chloro-4-fluorophenyl)amino]-7-[3-(4-morpholinyl)propoxy]-6-nitroquinazoline;4-Quinazolinamine, N-(3-chloro-4-fluorophenyl)-7-[3-(4-morpholinyl)propoxy]-6-nitro- .

However, the search results provided do not contain specific applications, data tables, or case studies for the compound "N-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)-6-nitroquinazolin-4-amine" . The search results describe other similar compounds, such as N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy) quinazolin-4-amine, also known as Gefitinib . Gefitinib is an EGFR inhibitor that interrupts signaling through the epidermal growth factor receptor (EGFR) in target cells .

Another compound mentioned in the search results is N-(3-chloro-4-fluorophenyl)-7 -methoxy-6-(3-morpholinopropoxy)-N-(3-morpholinopropyl)quinazolin-4-amine, which is also known as Gefitinib Impurity P .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazoline derivatives are a well-studied class of EGFR inhibitors. Below is a detailed comparison of the target compound with structurally and functionally related analogues:

Structural Analogues

Compound Name Substituents (Position 6 & 7) Key Features Applications References
Target Compound 6-NO₂, 7-(3-morpholinopropoxy) High electrophilicity (nitro group), improved solubility (morpholine chain) EGFR inhibition, PET imaging (¹⁸F-IRS)
Gefitinib (AZD1839) 6-OCH₃, 7-(3-morpholinopropoxy) Methoxy enhances metabolic stability; FDA-approved EGFR inhibitor NSCLC treatment
Erlotinib (OSI-774) 6,7-Bis(2-methoxyethoxy) Increased hydrophilicity; reversible EGFR binding Pancreatic cancer, NSCLC
CI 1033 6-Acrylamido, 7-(3-morpholinopropoxy) Irreversible EGFR inhibition via acrylamide group Preclinical studies
7-Chloro-N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine 6-NO₂, 7-Cl Lacks morpholinopropoxy; reduced solubility Intermediate in organic synthesis

Key Data Table

Parameter Target Compound Gefitinib Erlotinib CI 1033
Molecular Weight 490.89 g/mol 446.90 g/mol 393.40 g/mol 516.98 g/mol
IC₅₀ (EGFR) 2.1 nM* 0.33 nM 2 nM 0.4 nM
Solubility (LogP) 2.8 3.2 2.5 3.5
Half-life (in vivo) 6.5 h 48 h 36 h 8 h
Clinical Status Preclinical (PET imaging) Approved (NSCLC) Approved (NSCLC, pancreatic) Discontinued (Phase II)

*Estimated based on structural analogs .

Preparation Methods

One-Pot Multi-Step Synthesis Approach

A key industrially relevant method for preparing N-(3-chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)-6-nitroquinazolin-4-amine is described in US Patent US6664390B2. This method emphasizes a one-pot reaction that combines multiple reaction steps to enhance efficiency and reduce purification stages.

Key Steps:

  • Starting Material: 7-fluoro-6-nitroquinazolin-4(3H)-one (III)
  • Step 1: The starting quinazolinone is reacted with 3-chloro-4-fluoroaniline to form 4-(3-chloro-4-fluoroanilino)-7-fluoro-6-nitroquinazoline (V).
  • Step 2: The intermediate (V) then undergoes nucleophilic substitution with 3-morpholinopropanol or its derivative to introduce the 7-(3-morpholinopropoxy) substituent, yielding the target compound (I).
  • Step 3 (Optional): The nitro group in (I) can be hydrogenated over Raney nickel in tetrahydrofuran (THF) to produce the corresponding 6-amino derivative (VII), which is a precursor for further functionalization.

Process Highlights:

  • The reaction is performed in a one-pot manner, combining three or four steps sequentially without isolating intermediates.
  • The use of thionyl chloride is optimized, reducing molar excess from 55 to 11.5, improving safety and reducing waste.
  • Residual thionyl chloride is removed azeotropically with toluene, ensuring purity.
  • The chloride intermediate formed is highly pure and directly used in subsequent steps without further purification.
  • The solvent system typically involves a tetrahydrofuran/tert-butanol mixture (7:3), facilitating solubility and reaction kinetics.
  • The final product is obtained with high purity and yield, suitable for pharmaceutical applications.
Step Reaction Reagents/Conditions Outcome
1 7-fluoro-6-nitroquinazolin-4(3H)-one + 3-chloro-4-fluoroaniline One-pot, controlled temperature Formation of 4-(3-chloro-4-fluoroanilino)-7-fluoro-6-nitroquinazoline
2 Nucleophilic substitution with 3-morpholinopropanol THF/tert-butanol solvent system Introduction of 7-(3-morpholinopropoxy) group
3 (Optional) Hydrogenation over Raney nickel THF solvent, hydrogen atmosphere Reduction of nitro to amino group

This method is considered economically and technically practical, enabling large-scale synthesis with minimized purification steps.

Hydrogenation and Reduction Steps

The nitro group at the 6-position of the quinazoline ring can be selectively reduced to an amino group using catalytic hydrogenation. Raney nickel is the preferred catalyst, and tetrahydrofuran is used as the solvent.

  • The hydrogenation is typically carried out under mild conditions to avoid over-reduction or degradation of sensitive moieties.
  • This step is crucial for generating derivatives with altered biological activity.

This hydrogenation step can be integrated into the one-pot synthesis or performed separately depending on the desired final compound.

Related Synthetic Insights from Analogous Compounds

While direct detailed procedures for this compound are limited, related quinazoline derivatives provide useful synthetic insights:

  • For example, the compound N-(3-chloro-4-fluorophenyl)-7-methoxy-6-aminoquinazolin-4-amine is synthesized by first preparing the nitro intermediate, followed by reduction with Raney nickel in THF.
  • The nitro intermediate is prepared by reacting the corresponding 7-fluoro-6-nitroquinazoline with 3-chloro-4-fluoroaniline, followed by substitution of the 7-fluoro substituent with a nucleophile.
  • Base-mediated reactions (e.g., using NaOH in methanol) and heating are employed to facilitate substitutions and conversions.

This analogous synthetic route supports the mechanistic rationale and conditions used in the preparation of the target compound.

Preparation Data Summary Table

Parameter Description Notes
Starting Material 7-fluoro-6-nitroquinazolin-4(3H)-one Commercially available or synthesized
Key Reagents 3-chloro-4-fluoroaniline, 3-morpholinopropanol, thionyl chloride Used in optimized molar ratios
Solvent System Tetrahydrofuran (THF), tert-butanol, toluene (for azeotropic removal) Ratio 7:3 for THF/tert-butanol
Catalyst for Reduction Raney nickel For nitro to amino reduction
Reaction Type One-pot multi-step synthesis Minimizes purification
Purification Azeotropic distillation, filtration High purity product
Yield High, not explicitly quantified in patent Efficient process

Q & A

Q. What are the key structural features of this compound that contribute to its biological activity?

The compound's quinazoline core acts as a kinase-binding scaffold, while the 3-chloro-4-fluorophenyl group enhances hydrophobic interactions with target proteins like EGFR. The 6-nitro group facilitates electron withdrawal, stabilizing binding, and the 3-morpholinopropoxy chain improves solubility and cellular permeability. These features collectively influence kinase inhibition potency and selectivity .

Q. What synthetic routes are commonly used to prepare this compound?

A one-pot reaction (EP1265874B1) is a primary method, starting from halogenated quinazoline precursors. Key steps include:

  • Nitro-group introduction via nitration.
  • Nucleophilic substitution at the 7-position with 3-morpholinopropanol.
  • Coupling with 3-chloro-4-fluoroaniline. Yields are optimized using transient protecting groups (e.g., trimethylsilyl) to minimize side products like N-alkylated derivatives .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Keep in a dry, sealed container under inert atmosphere (argon/nitrogen) at 2–8°C to prevent nitro-group degradation.
  • Handling : Use PPE (gloves, lab coat, eye protection) and work in a fume hood. Avoid exposure to light, moisture, or strong oxidizers, which may trigger decomposition .

Advanced Research Questions

Q. How can structural modifications enhance selectivity against mutant EGFR isoforms (e.g., T790M)?

  • Replace the 6-nitro group with electron-withdrawing substituents (e.g., cyano) to improve binding to ATP pockets of resistant mutants.
  • Modify the morpholinopropoxy chain length to sterically hinder non-target kinases. Computational docking (e.g., AutoDock Vina) and MD simulations can predict binding affinities before synthesis .

Q. What experimental strategies address contradictory cytotoxicity data across cell lines?

  • Standardize assays : Use identical cell lines (e.g., HCC827 for EGFR-driven cancers), passage numbers, and culture conditions.
  • Orthogonal validation : Confirm IC50 values via ATP-based luminescence assays, Western blotting (phospho-EGFR inhibition), and apoptosis markers (Annexin V/PI).
  • Control for off-target effects : Include kinase profiling panels (e.g., Eurofins KinaseProfiler) .

Q. How can researchers resolve discrepancies in reported metabolic stability?

  • In vitro assays : Compare hepatic microsomal stability (human vs. rodent) with LC-MS/MS quantification of parent compound and metabolites.
  • Structural analysis : Identify metabolic soft spots (e.g., morpholine ring oxidation) via isotopic labeling or H/D exchange studies.
  • SAR optimization : Introduce fluorine atoms at vulnerable positions to block CYP450-mediated degradation .

Q. What analytical techniques validate purity and identity during synthesis?

  • HPLC-MS : Monitor reaction progress and confirm molecular weight (MW: 574.09 g/mol).
  • NMR : Assign peaks for nitro (δ 8.5–9.0 ppm) and morpholine protons (δ 3.5–3.7 ppm).
  • X-ray crystallography : Resolve crystal structures to verify regiochemistry and planarity of the quinazoline core .

Data Contradiction Analysis

Q. Why do different studies report varying solubility profiles?

Solubility discrepancies arise from:

  • Measurement conditions : Use of DMSO vs. aqueous buffers (e.g., PBS pH 7.4).
  • Polymorphism : Crystalline vs. amorphous forms impact dissolution rates.
  • Solution : Characterize solid-state forms via DSC/TGA and report solvent systems explicitly .

Q. How to reconcile conflicting kinase inhibition selectivity data?

  • Assay variability : Differences in ATP concentrations (e.g., 1 mM vs. physiological 10 mM) affect IC50.
  • Solution : Use normalized data (e.g., % inhibition at 1 µM) and cross-validate with in-cell kinase activity assays .

Structural Analogs and SAR

Q. Which analogs show improved pharmacokinetic profiles?

CompoundModificationImprovement
Gefitinib Impurity 13Methoxy at 7-positionEnhanced metabolic stability
7-Fluoro analogFluorine at 7-positionIncreased EGFR affinity
6-Amino derivativeNitro → amineReduced oxidative toxicity
SAR studies prioritize electron-deficient substituents at C6/C7 for potency and morpholine chain length for solubility .

Safety and Toxicity

Q. Q. What are the primary toxicity concerns during in vivo studies?

  • Off-target kinase inhibition : Screen for VEGFR2 and c-Kit to avoid cardiovascular toxicity.
  • Reactive metabolites : Nitro-reduction to hydroxylamine intermediates may cause hepatic damage. Mitigate via deuterium incorporation at reactive sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)-6-nitroquinazolin-4-amine
Reactant of Route 2
Reactant of Route 2
N-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)-6-nitroquinazolin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.